molecular formula C8H8BrNOS B13536402 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No.: B13536402
M. Wt: 246.13 g/mol
InChI Key: GDCAEWDJQYRPKG-UHFFFAOYSA-N
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Description

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a benzothiazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzothiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 7-bromo-1-methyl-1H-benzimidazol-2-one
  • 7-bromo-1-methyl-1H-benzothiazol-2-one
  • 7-bromo-1-methyl-1H-benzoxazol-2-one

Comparison: Compared to these similar compounds, 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to its specific substitution pattern and the presence of the lambda6 sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H8BrNOS

Molecular Weight

246.13 g/mol

IUPAC Name

7-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide

InChI

InChI=1S/C8H8BrNOS/c1-12(11)8-6(5-10-12)3-2-4-7(8)9/h2-4H,5H2,1H3

InChI Key

GDCAEWDJQYRPKG-UHFFFAOYSA-N

Canonical SMILES

CS1(=NCC2=C1C(=CC=C2)Br)=O

Origin of Product

United States

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